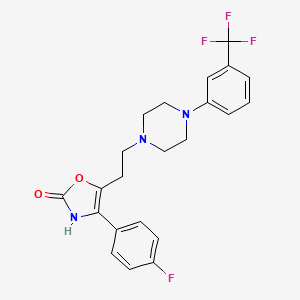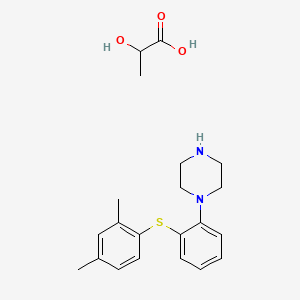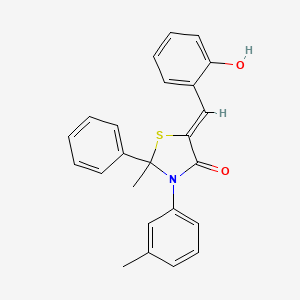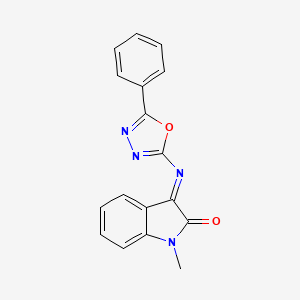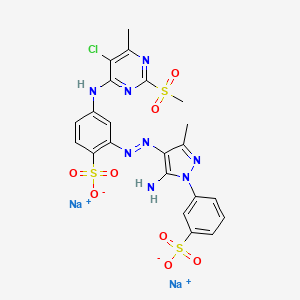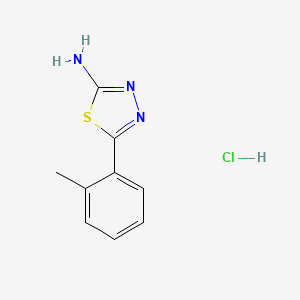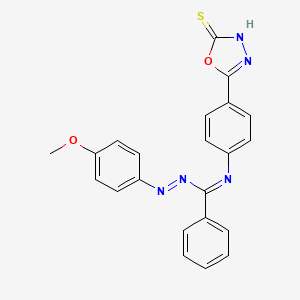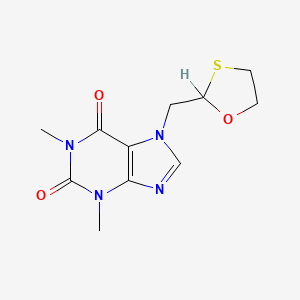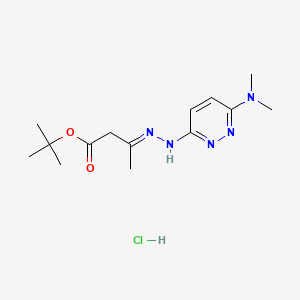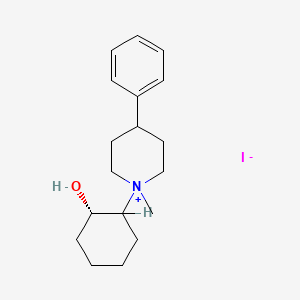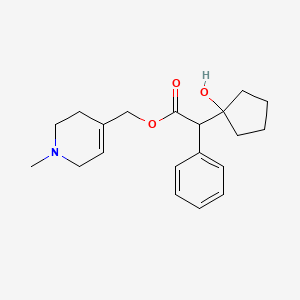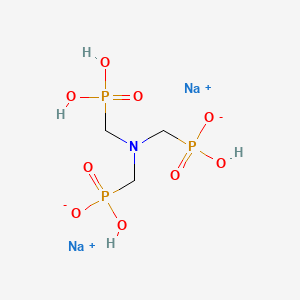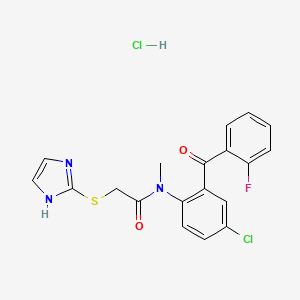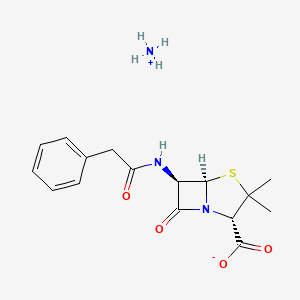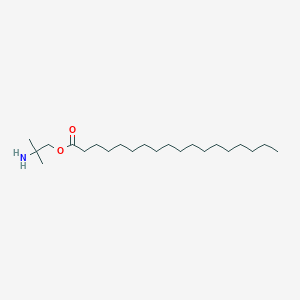
2-Amino-2-methylpropyl octadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-methylpropyl octadecanoate is an organic compound that belongs to the class of esters. It is formed by the esterification of 2-amino-2-methylpropanol with octadecanoic acid. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-methylpropyl octadecanoate typically involves the esterification reaction between 2-amino-2-methylpropanol and octadecanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which increases the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-2-methylpropyl octadecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-amino-2-methylpropanol and octadecanoic acid.
Oxidation: The amino group can be oxidized to form corresponding oxides or nitro compounds.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: 2-Amino-2-methylpropanol and octadecanoic acid.
Oxidation: Oxides or nitro derivatives of the amino group.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-methylpropyl octadecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products.
Wirkmechanismus
The mechanism of action of 2-amino-2-methylpropyl octadecanoate is primarily related to its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different components. The amino group can also interact with various molecular targets, potentially affecting biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
2-Amino-2-methylpropanol: The parent alcohol used in the synthesis of 2-amino-2-methylpropyl octadecanoate.
Octadecanoic acid: The fatty acid component of the ester.
Other Amino Acid Esters: Compounds such as glycine esters or alanine esters that have similar surfactant properties.
Uniqueness: this compound is unique due to its combination of an amino alcohol and a long-chain fatty acid, which imparts both hydrophilic and hydrophobic properties. This makes it an effective surfactant with applications in various fields.
Eigenschaften
CAS-Nummer |
116778-08-6 |
|---|---|
Molekularformel |
C22H45NO2 |
Molekulargewicht |
355.6 g/mol |
IUPAC-Name |
(2-amino-2-methylpropyl) octadecanoate |
InChI |
InChI=1S/C22H45NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(24)25-20-22(2,3)23/h4-20,23H2,1-3H3 |
InChI-Schlüssel |
OSQFRQIGHNJUPC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C)(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


